Vitamin K5 Demonstrates Broader Antimicrobial Spectrum and Lower MIC Values Than Vitamin K3
Vitamin K5 demonstrates superior antimicrobial breadth and potency compared to Vitamin K3. While Vitamin K3 is active against Gram-positive bacteria and some fungi at 0.01-0.001% (100-10 ppm), Vitamin K5 inhibits a broad spectrum of bacterial pathogens and spoilage organisms at concentrations from 10 to 300 ppm, with specific MICs ranging from 64-1,024 μg/ml for various bacterial strains [1][2].
| Evidence Dimension | Antimicrobial Spectrum and Potency (MIC) |
|---|---|
| Target Compound Data | Bacterial strains inhibited at 64-1,024 μg/ml; Effective against 14 bacterial strains and 3 molds (Aspergillus parasiticus, Penicillium expansum, Aspergillus flavus) at 10-50 μg/ml |
| Comparator Or Baseline | Vitamin K3: Active against Gram-positive bacteria and some fungi at 0.01-0.001% (100-10 ppm); Activity against a narrower spectrum; Activity inhibited by 1% peptone |
| Quantified Difference | K5 effective against 14 bacterial strains at 64-1024 μg/ml, with 5 strains showing enhanced inhibition with 3% NaCl and 9 strains with 5% NaCl; K3 activity significantly inactivated by 1% peptone, limiting its utility in protein-rich environments. |
| Conditions | Broth microdilution method (bacteria); Malt agar plates (molds); in vitro assays. |
Why This Matters
This broader spectrum and lower required concentrations for specific microbes make Vitamin K5 a more versatile and potent antimicrobial for food preservation and pharmaceutical formulation compared to Vitamin K3.
- [1] Merrifield, L. S., & Yang, H. Y. (1965). Factors affecting the antimicrobial activity of vitamin K5. Applied Microbiology, 13(5), 766–770. View Source
- [2] Food and Bioprocess Technology. (2011). In vitro Growth Inhibition of Food-borne Pathogens and Food Spoilage Microorganism by Vitamin K5. Volume 4, pages 1060–1065. View Source
